3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
説明
Key substituents include:
- 3,4-Dimethoxyphenethyl group at position 3: This moiety is associated with enhanced lipophilicity and receptor-binding interactions, as seen in calcium channel blockers (e.g., verapamil analogs) .
- (2-Methylbenzyl)sulfanyl group at position 2: Sulfanyl (thioether) groups are common in antiviral and anticancer agents, where they modulate solubility and target engagement .
特性
分子式 |
C24H24N4O3S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-methylphenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C24H24N4O3S/c1-16-6-4-5-7-18(16)15-32-24-27-22-21(25-11-12-26-22)23(29)28(24)13-10-17-8-9-19(30-2)20(14-17)31-3/h4-9,11-12,14H,10,13,15H2,1-3H3 |
InChIキー |
ADTJHIYJZVYWIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the pteridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst.
Attachment of the methylphenylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using 2-methylbenzenethiol and a suitable leaving group on the pteridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pteridinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the dimethoxyphenyl and methylphenylsulfanyl groups could enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs based on core structure, substituents, and reported activities:
Key Observations:
Core Structure Variability: The dihydropteridinone core is distinct from pyridinones (e.g., ) and dihydropyrimidinones (e.g., ), which are associated with kinase inhibition or antimicrobial activity. Sulfanyl groups are present in both the target compound and anticancer benzamide derivatives (e.g., ), suggesting shared physicochemical properties (e.g., improved membrane permeability).
Substituent Impact :
- 3,4-Dimethoxyphenethyl : Present in the target compound and verapamil analogs (e.g., ), this group may enhance binding to aromatic receptor pockets.
- Halogenated substituents (e.g., 2,4-dichlorobenzyl in ) correlate with antimicrobial activity but increase molecular weight and toxicity risks.
Functional Group Contributions: Hydroxy groups (e.g., in ) improve solubility but may reduce metabolic stability.
Research Findings and Hypotheses
- Anticancer Potential: The (2-methylbenzyl)sulfanyl group in the target compound resembles thioether-containing benzamides in , which inhibit platelet aggregation and tumor growth .
- Cardiovascular Applications : The 3,4-dimethoxyphenethyl moiety is critical in verapamil-related compounds for calcium channel blocking , suggesting possible cardiovascular effects.
- Antimicrobial Activity: Pyridinone analogs with halogenated benzyl groups (e.g., ) show efficacy against pathogens, though the target compound lacks direct evidence.
生物活性
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound notable for its potential biological activities. This compound features a pteridinone core structure, which is characterized by its bicyclic arrangement containing nitrogen atoms, and is substituted with various functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The structure includes a dimethoxyphenyl group and a methylphenylsulfanyl group, both of which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one |
| InChI | InChI=1S/C24H24N4O3S/c1-16-6-4-5-7-18(16)15-32-24-27-22-21(25-11-12-26-22)23(29)28(24)13-10-17-8-9-19(30-2)20(14-17)31-3/h4-9,11-12,14H,10,13,15H2,1-3H3 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of the dimethoxyphenyl and methylphenylsulfanyl groups enhances binding affinity to various enzymes and receptors. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
- Antioxidant Activity : The chemical structure suggests potential antioxidant properties that could protect cells from oxidative stress.
Case Studies
While direct case studies on 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one are scarce, related research provides insights into its potential applications:
- Anticancer Research : A study on pteridinone derivatives indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF7 breast cancer cells), suggesting that modifications in the structure can enhance efficacy .
- Neuroprotective Studies : Research involving pteridinone analogs showed promising results in reducing neuroinflammation and protecting against excitotoxicity in neuronal cultures .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
